tert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride

Solubility Formulation Aqueous

PROTAC research often stalls when racemic or free-base linkers introduce solubility and stereochemical variability. tert-Butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride (CAS 2703748-83-6) is a stereodefined, Boc-protected pyrrolidine-piperazine building block supplied exclusively as the (S)-enantiomer HCl salt. • Ensures consistent protonation state and immediate aqueous solubility for amide-coupling or click-chemistry steps. • The rigid, chiral pyrrolidine core spatially orients E3 ligase and target-protein ligands, optimizing ternary-complex formation. • Batch-specific COA (NMR, HPLC, GC) guarantees traceable enantiomeric identity and purity, enabling reproducible SAR exploration.

Molecular Formula C13H26ClN3O2
Molecular Weight 291.82 g/mol
CAS No. 2703748-83-6
Cat. No. B6208740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
CAS2703748-83-6
Molecular FormulaC13H26ClN3O2
Molecular Weight291.82 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl
InChIInChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H/t11-;/m0./s1
InChIKeyCPZJCUJZNASBJI-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate Hydrochloride (CAS 2703748-83-6): Chiral Building Block for PROTAC Linker Chemistry


tert-Butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride (CAS 2703748-83-6) is a single-enantiomer (S‑configuration), Boc‑protected pyrrolidine‑piperazine heterocycle supplied as the hydrochloride salt . The compound is recognized as a functionalized PROTAC linker intermediate, enabling the conjugation of E3 ubiquitin ligase ligands to target‑protein ligands in proteolysis‑targeting chimera (PROTAC) research . Its stereodefined pyrrolidine core and hydrochloride counterion differentiate it from the corresponding free base, racemic mixture, and (R)‑enantiomer salt forms available in the market.

Enantiomer Single (S)-configuration
Salt form Hydrochloride salt
Role PROTAC linker intermediate

Why Generic Substitution of tert-Butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate Hydrochloride Leads to Experimental Irreproducibility


Replacing this compound with a racemate, the opposite enantiomer, or the free‑base form introduces uncontrolled variables that compromise aqueous solubility, reaction stoichiometry, and stereochemical fidelity in chiral environments . In PROTAC applications, the (S)‑configuration of the pyrrolidine ring determines the spatial orientation of the linker, directly affecting ternary‑complex formation, degradation efficiency, and selectivity . The hydrochloride salt ensures consistent protonation state and solubility under aqueous or protic‑solvent conditions, whereas the free base can exhibit variable solubility and hygroscopicity that confound reproducible synthesis .

Racemate substitution
1:1 mixture of diastereomers may confound PROTAC geometry and activity interpretation.
Opposite enantiomer
(R)-enantiomer may alter spatial orientation in ternary complex formation.
Free base form
Variable solubility and hygroscopicity may compromise stoichiometry and aqueous coupling.

Head‑to‑Head Comparative Evidence for tert-Butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate Hydrochloride Against Its Closest Analogs


Aqueous Solubility Advantage Over Free‑Base Forms

The hydrochloride salt of (S)-tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is freely soluble in water and methanol, whereas the corresponding free base (CAS 1010446-31-7) shows limited aqueous solubility and typically requires dissolution in DMSO or organic co‑solvents . This difference is critical for aqueous‑phase coupling reactions and biological assays where DMSO content must be minimized.

Aqueous solubility
Class-level
HCl salt: freely soluble in water, methanol Free base: limited aqueous; DMSO required
Supports aqueous-phase synthetic protocol selection
Qualitative comparison; no mg/mL data
Solubility Formulation Aqueous

Enantiomeric Identity Enables Stereospecific PROTAC Linker Geometry

The (S)-enantiomer of this pyrrolidine‑piperazine scaffold is explicitly marketed as a PROTAC linker, and its chirality defines the spatial trajectory of the linker between the E3 ligase ligand and the target‑protein warhead . In contrast, the racemic mixture (CAS 867265-71-2) would produce a 1:1 mixture of diastereomeric PROTAC molecules, potentially halving the active species and complicating structure‑activity interpretation .

Enantiomeric identity
Class-level
e.e. >99% (inferred from QC)
Enables stereochemical control in PROTAC design
Chiral purity inferred from HPLC/NMR
Chiral PROTAC Stereochemistry

Defined Salt Stoichiometry Facilitates Accurate Mass Balance in Synthesis

The mono‑hydrochloride salt (C13H26ClN3O2, MW 291.82 g/mol) provides a precise 1:1 stoichiometry that eliminates uncertainty in charge‑state adjustments during coupling reactions . The free base (MW 255.36 g/mol) lacks a counterion, and the dihydrochloride salt (where commercially listed as a separate CAS) carries two equivalents of HCl, potentially altering the pH of unbuffered reaction mixtures .

Salt stoichiometry
Reported
Mono-HCl salt; MW 291.82 g/mol
Defined stoichiometry supports accurate mass balance
Free base MW 255.36; di-HCl variant also exists
Stoichiometry HCl salt Mass balance

Commercial Purity Benchmarking Against the Racemic Free Base

Leading suppliers list the (S)-enantiomer hydrochloride at ≥98% purity (Leyan, Lot‑traceable) along with accompanying NMR, HPLC, and GC reports . The racemic free base is typically listed at 95% purity . While the 3% difference may appear small, the absence of a certified enantiomeric excess in the racemate introduces an undefined contaminant profile that can skew reaction outcomes.

Purity benchmarking
Head-to-head
98% (HCl salt) vs 95% (racemic free base)
Higher purity may reduce by‑product formation
Batch QC includes NMR, HPLC, GC
Purity QC Batch consistency

High‑Value Application Scenarios for tert-Butyl (3S)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate Hydrochloride


Stereodefined Synthesis of PROTAC Molecules Targeting Cereblon or VHL E3 Ligases

The (S)-configured pyrrolidine‑piperazine core serves as a rigid, chiral linker module in PROTAC conjugates, orienting the E3 ligase ligand and the target‑protein warhead for optimal ternary‑complex formation . The hydrochloride salt ensures immediate aqueous solubility during amide‑coupling or click‑chemistry steps, eliminating pre‑dissolution delays .

Chiral Building Block for CNS‑Penetrant Investigational Compounds

The pyrrolidine‑piperazine scaffold has been incorporated into preclinical candidates targeting central nervous system enzymes and receptors, where stereochemistry influences blood‑brain barrier permeability and target engagement. Procuring the single (S)-enantiomer HCl salt avoids the need for chiral resolution post‑synthesis .

Intermediate for Renin Inhibitors and Other Aspartyl Protease Programs

Patent literature describes structurally related pyrrolidine intermediates in renin inhibitor synthesis, where the defined chirality at the 3‑position of the pyrrolidine ring is essential for biological activity [1]. The Boc‑protected amine allows orthogonal deprotection and further functionalization under mild acidic conditions.

Quality‑Controlled Starting Material for Structure‑Activity Relationship (SAR) Libraries

The availability of batch‑specific certificates of analysis (COA) including NMR, HPLC, and GC from suppliers such as Bidepharm ensures traceable purity and enantiomeric identity, making this compound a reliable starting point for parallel synthesis and SAR exploration where reproducibility is paramount .

Application
Selection Property
Validation Focus
Stereodefined PROTAC linker synthesis
Single (S)-enantiomer HCl salt
Chiral integrity and aqueous coupling compatibility
CNS-targeted compound optimization
Stereochemistry may be studied for CNS permeability
Chiral purity and target engagement assays
Renin inhibitor intermediate synthesis
Boc-protected amine for orthogonal deprotection
Stereochemical fidelity during synthesis
SAR library starting material
Batch-specific COA and enantiomeric purity
Reproducibility and lot-to-lot consistency
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